molecular formula C22H14ClFN4O6S B2764735 Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-53-6

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2764735
CAS No.: 851949-53-6
M. Wt: 516.88
InChI Key: VYIMLHQLFVNQNU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. The molecule features a 4-fluorophenyl group at position 3, a 2-chloro-5-nitrobenzamido substituent at position 5, and an ethyl carboxylate ester at position 1. The nitro and chloro groups on the benzamido moiety are strong electron-withdrawing substituents, which may enhance electrophilic reactivity and influence intermolecular interactions in biological systems.

Properties

IUPAC Name

ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-13(28(32)33)7-8-16(14)23)17(15)21(30)27(26-18)12-5-3-11(24)4-6-12/h3-10H,2H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIMLHQLFVNQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-d]pyridazine derivatives, which are known for their diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C16H15ClN2O5S
Molecular Weight 382.8 g/mol
IUPAC Name This compound
Canonical SMILES CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)N+[O-])Cl)C(=O)OCC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer progression.
  • Receptor Modulation : Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine can modulate receptor activity, particularly in the adenosine receptor family, influencing downstream signaling pathways that affect cellular responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that thieno[3,4-d]pyridazine derivatives exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its ability to disrupt bacterial cell walls and inhibit growth.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through targeted enzyme inhibition.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism may involve the suppression of pro-inflammatory cytokines.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds and their implications:

  • In Vitro Studies : A study conducted on similar thieno[3,4-d]pyridazine derivatives revealed that compounds with similar structures exhibited potent cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range .
  • Animal Models : In vivo studies using animal models demonstrated that these compounds could significantly reduce tumor size in xenograft models when administered at specific dosages .
  • Mechanistic Insights : Research focusing on the mechanism of action found that compounds like ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine can induce oxidative stress in cancer cells leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is structurally analogous to several thieno[3,4-d]pyridazine derivatives, differing primarily in substituents at positions 3 and 3. Key comparisons include:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Activity
Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (26) 4-Fluorophenyl Amino (-NH₂) Tau aggregation inhibitor; melting point 178–180°C; lower lipophilicity vs. target
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (28) 3-Chlorophenyl Amino (-NH₂) Higher melting point vs. 26; increased steric hindrance from Cl
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl 3-Phenylpropanamido Enhanced metabolic stability due to CF₃ group; potential for improved bioavailability
Target Compound 4-Fluorophenyl 2-Chloro-5-nitrobenzamido Strong electron-withdrawing groups (NO₂, Cl); likely higher reactivity and binding affinity

Physicochemical Properties

  • Solubility: The nitro and chloro groups in the target compound reduce aqueous solubility compared to amino-substituted analogs (e.g., 26) .
  • Melting Point: Electron-withdrawing substituents (NO₂, Cl) likely increase melting points relative to amino derivatives. For example, compound 28 (3-chlorophenyl) has a higher melting point than 26, suggesting similar trends for the target compound .
  • Spectral Data: The target compound’s ¹H NMR would show deshielded aromatic protons due to nitro and chloro groups, contrasting with the amino group’s sharp singlet in compound 26 .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups at position 5 (e.g., nitro, chloro) may enhance target engagement in enzyme inhibition, as seen in related kinase inhibitors .
  • Thermal Stability : Higher melting points in halogenated derivatives (e.g., compound 28) suggest improved thermal stability for the target compound, advantageous for formulation .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)
Core CyclizationAcOH, 110°C, 12h5895%
AmidationDCM, Et₃N, 0°C→RT, 6h7298%
EsterificationEtOH, H₂SO₄, reflux, 4h6597%
Data from

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)
Kinase InhibitionCDK20.8 µM
Anti-inflammatoryLPS-induced TNF-α in RAW264.712 nM
CytotoxicityHeLa cells>50 µM
Data from

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